molecular formula C24H23ClN2O4S B11124595 N-(4-chlorophenyl)-4-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-3-methylbenzenesulfonamide

N-(4-chlorophenyl)-4-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-3-methylbenzenesulfonamide

Cat. No.: B11124595
M. Wt: 471.0 g/mol
InChI Key: HVKDTXMULUAEMM-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-3-METHYL-4-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHOXY]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and are commonly used in medicinal chemistry for their antibacterial properties. This particular compound is characterized by the presence of a chlorophenyl group, a methyl group, and a tetrahydroisoquinoline moiety, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

The synthesis of N-(4-CHLOROPHENYL)-3-METHYL-4-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHOXY]BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-methyl-4-hydroxybenzoic acid to form an intermediate, which is then reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of a suitable base to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the methyl group allows for oxidation reactions, potentially forming carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-CHLOROPHENYL)-3-METHYL-4-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHOXY]BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes, such as dihydropteroate synthase, which is essential for bacterial folate synthesis. This inhibition disrupts the production of folic acid, a vital component for bacterial growth and replication, leading to the antibacterial effects of the compound.

Comparison with Similar Compounds

Similar compounds to N-(4-CHLOROPHENYL)-3-METHYL-4-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHOXY]BENZENE-1-SULFONAMIDE include other sulfonamides like sulfamethoxazole and sulfadiazine. These compounds also possess antibacterial properties but differ in their specific chemical structures and biological activities. The unique combination of the chlorophenyl, methyl, and tetrahydroisoquinoline groups in this compound may confer distinct advantages in terms of potency, spectrum of activity, and pharmacokinetic properties.

References

  • Synthesis and antioxidant properties of 2- (3- (hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives
  • Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery
  • N-(4-chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide
  • Butanamide, N-(4-chlorophenyl)-3-oxo-

Properties

Molecular Formula

C24H23ClN2O4S

Molecular Weight

471.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]-3-methylbenzenesulfonamide

InChI

InChI=1S/C24H23ClN2O4S/c1-17-14-22(32(29,30)26-21-8-6-20(25)7-9-21)10-11-23(17)31-16-24(28)27-13-12-18-4-2-3-5-19(18)15-27/h2-11,14,26H,12-13,15-16H2,1H3

InChI Key

HVKDTXMULUAEMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)OCC(=O)N3CCC4=CC=CC=C4C3

Origin of Product

United States

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